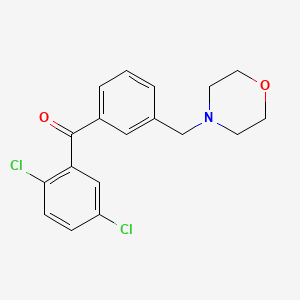

2,5-Dichloro-3'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHKURVKQCMRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643106 | |

| Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-22-8 | |

| Record name | Methanone, (2,5-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-3'-morpholinomethyl benzophenone

CAS Number: 898792-22-8

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-3'-morpholinomethyl benzophenone, a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to present a putative synthesis, characterization workflow, and in-silico analysis of its properties. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel benzophenone scaffolds. All proposed experimental procedures require laboratory validation.

Introduction and Background

Benzophenones are a class of aromatic ketones that serve as a core scaffold in a wide array of biologically active compounds and functional materials. Their inherent photochemical properties and rigid structure make them attractive starting points for the design of novel therapeutic agents and photoinitiators. The introduction of a morpholine moiety, a common pharmacophore, can significantly influence the physicochemical and biological properties of a molecule, often enhancing its aqueous solubility, metabolic stability, and target-binding affinity.

The specific compound, this compound, features a dichlorinated phenyl ring and a morpholinomethyl-substituted phenyl ring linked by a central carbonyl group. The chlorine substituents are expected to modulate the electronic properties and lipophilicity of the molecule, while the morpholinomethyl group introduces a basic nitrogen atom, potentially influencing its pharmacokinetic profile and biological target interactions. This unique combination of functional groups suggests that this compound may exhibit interesting pharmacological activities, warranting further investigation.

Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | - |

| Molecular Weight | 350.24 g/mol | - |

| CAS Number | 898792-22-8 | - |

| LogP | 3.8 - 4.5 | Various QSAR models |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Various QSAR models |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 4 | - |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be envisioned through a multi-step process, commencing with a Friedel-Crafts acylation followed by a Mannich reaction. This approach offers a convergent and modular strategy for assembling the target molecule.

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-3'-morpholinomethyl benzophenone

Introduction

2,5-Dichloro-3'-morpholinomethyl benzophenone is a substituted benzophenone derivative of interest in pharmaceutical research and development. Its chemical structure, featuring a dichlorinated benzoyl group and a morpholinomethyl substituent on the second phenyl ring, suggests potential applications as an intermediate in the synthesis of novel therapeutic agents. The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's fundamental properties.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is foundational to its development as a potential drug candidate. These properties govern its behavior from formulation to its interaction with biological targets.

Chemical Structure and Molecular Formula

The foundational attribute of any chemical entity is its structure. The arrangement of atoms and functional groups dictates all other physicochemical and biological properties.

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties of Benzophenone Derivatives

| Property | This compound | 2,5-Dichloro-2'-morpholinomethyl benzophenone[1][2] | Justification for Comparison |

| CAS Number | 898792-22-8 | 898751-05-8 | Positional isomer, expected to have similar properties. |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | C₁₈H₁₇Cl₂NO₂ | Identical molecular formula. |

| Molecular Weight | 350.24 g/mol | 350.24 g/mol | Identical molecular formula. |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | ~503.6 °C (Predicted) | Electronic effects of substituents are similar. |

| Aqueous Solubility | Expected to be low | Data not available | Presence of two chlorine atoms and a large aromatic system decreases water solubility. The morpholine group provides some polarity. |

| pKa | Data not available | ~6.25 (Predicted) | The basicity is primarily determined by the nitrogen atom in the morpholine ring, which is electronically distant from the dichlorinated ring. |

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity.[3] Pure compounds typically exhibit a sharp melting point range of 1-2°C.[1][3]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of approximately 3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[1][4]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts their dissolution and subsequent absorption in the gastrointestinal tract.

Methodology: Equilibrium Shake-Flask Method

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate sealed flasks.

-

Equilibration: The flasks are agitated in a constant temperature shaker bath (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable co-solvent system (e.g., methanol-water) if its aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For poorly soluble compounds, specialized software is often used to analyze the titration data and determine the pKa.

Sources

synthesis route for 2,5-Dichloro-3'-morpholinomethyl benzophenone

An in-depth technical guide on the synthesis of 2,5-Dichloro-3'-morpholinomethyl benzophenone, a compound of interest for its potential applications in medicinal chemistry and materials science, is presented. This document provides a comprehensive overview of a feasible synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Introduction: Significance and Synthetic Strategy

This compound is a polysubstituted aromatic ketone. The benzophenone core is a common scaffold in photochemistry and drug design, while the dichlorinated ring and the morpholinomethyl group introduce specific steric and electronic properties. The morpholine moiety, in particular, is a privileged structure in medicinal chemistry, known to enhance aqueous solubility and metabolic stability, and to provide a key interaction point for biological targets.

The synthesis of this molecule is not directly reported in a single, dedicated publication. Therefore, this guide proposes a logical, multi-step synthetic pathway based on well-established and robust chemical transformations. The strategy hinges on a convergent approach:

-

Formation of the Benzophenone Core: A Friedel-Crafts acylation reaction to couple the two aromatic rings.

-

Functionalization: Introduction of the aminomethyl group onto the benzophenone scaffold.

This guide will focus on a reliable pathway commencing with the Friedel-Crafts acylation of a suitable benzene derivative with 2,5-dichlorobenzoyl chloride, followed by the introduction of the morpholinomethyl group.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and high-yielding pathway involves an initial Friedel-Crafts acylation to construct the 2,5-dichloro-3'-methylbenzophenone intermediate, followed by a radical bromination and subsequent nucleophilic substitution with morpholine.

Overall Reaction Scheme:

2,5-Dichloro-3'-morpholinomethyl benzophenone IUPAC name

An In-depth Technical Guide to (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on a specific, synthetically derived benzophenone, 2,5-dichloro-3'-morpholinomethyl benzophenone, providing a comprehensive overview of its chemical identity, synthesis, and potential as a therapeutic agent. The introduction of dichloro-substituents and a morpholinomethyl group to the benzophenone core is a strategic chemical modification aimed at modulating the molecule's pharmacological profile. The morpholine moiety, in particular, is known to enhance solubility and can introduce a range of biological activities.[3][4] This document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed protocols and insights into the evaluation of this promising compound class.

Chemical Identity and Nomenclature

The systematic naming of complex organic molecules is critical for unambiguous scientific communication. The compound "this compound" is more formally identified by its IUPAC name, which clarifies the precise arrangement of its functional groups.

-

Common Name: this compound

-

IUPAC Name: (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone

-

Rationale for IUPAC Name: The parent structure is a methanone (a ketone). One side of the carbonyl group is a (2,5-Dichlorophenyl) ring. The other side is a phenyl ring substituted at the 3-position (the meta position, designated as 3') with a (morpholin-4-yl)methyl group. This systematic name precisely describes the connectivity of all atoms in the molecule. A closely related analog, (2,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone, is documented with this naming convention.[5]

Physicochemical Properties

A summary of the key computed and observed properties for related benzophenone derivatives is presented below. These values provide a baseline for handling and characterization of the title compound.

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | [6] |

| Molecular Weight | 350.24 g/mol | [6] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in organic solvents like ethanol, DMSO | [7] |

| Purity (Typical) | >97% | [6] |

Synthesis and Characterization

The synthesis of substituted benzophenones can be approached through several established routes in organic chemistry.[8] For this compound, a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction is a logical and efficient pathway.

Synthetic Pathway Overview

The overall synthesis can be visualized as a convergent process where the core benzophenone scaffold is first constructed and then functionalized with the morpholinomethyl side chain.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol outlines a plausible method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2,5-Dichloro-3'-methylbenzophenone (Friedel-Crafts Acylation)

-

To a stirred, cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add 3-methylbenzoyl chloride dropwise.

-

Slowly add 1,4-dichlorobenzene to the mixture, maintaining the temperature below 5°C.[9]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,5-dichloro-3'-methylbenzophenone.

Step 2: Synthesis of 3'-(Bromomethyl)-2,5-dichlorobenzophenone (Radical Bromination)

-

Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a light source (e.g., a 250W lamp) for 4-6 hours.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

-

The crude brominated intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone

-

Dissolve the crude 3'-(bromomethyl)-2,5-dichlorobenzophenone in a polar aprotic solvent such as acetonitrile.

-

Add morpholine (1.2 equivalents) and a mild base like potassium carbonate (K₂CO₃) to the solution.

-

Stir the reaction at room temperature for 8-12 hours.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the final product by column chromatography or recrystallization to obtain the title compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of all substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

-

Melting Point Analysis: To assess the purity of the final product.

Biological Activity and Potential Therapeutic Applications

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1] The specific substitutions on the title compound suggest potential in several therapeutic areas.

Anticancer Activity

Substituted benzophenones have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[10][11] The mechanism often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[11][12] The morpholine moiety can enhance these effects and improve pharmacokinetic properties. Some morpholine derivatives have been shown to block critical pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[13]

Caption: Hypothetical mechanism of anticancer action.

Anti-inflammatory Activity

Benzophenone derivatives have also been explored as anti-inflammatory agents.[4] Inflammation is mediated by pathways involving enzymes like cyclooxygenase (COX). The synthesis of benzophenone-N-ethyl morpholine ethers has yielded compounds with significant anti-inflammatory activity, suggesting that the morpholine group is beneficial for this biological effect.[4] The title compound could potentially act as an inhibitor of inflammatory mediators.

Antimicrobial and Antifungal Activity

The morpholine ring is present in some antifungal agents.[14] While the primary interest in benzophenones is often in cancer and inflammation, the potential for antimicrobial activity should not be overlooked, especially given the combined pharmacophores.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of the title compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[12]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

(2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone represents a strategically designed molecule that combines the proven biological relevance of the benzophenone scaffold with the advantageous properties of a morpholine substituent. Its synthesis is achievable through established chemical reactions, and its structure suggests a strong potential for biological activity, particularly in oncology and inflammation.

Future research should focus on the comprehensive evaluation of its biological profile, including screening against a broad panel of cancer cell lines, in-depth mechanistic studies to identify its molecular targets, and in vivo studies to assess its efficacy and safety in animal models. Further structural modifications could also be explored to optimize its potency and pharmacokinetic properties, paving the way for the development of a novel therapeutic agent.

References

- Benchchem. (n.d.). 3-(Morpholinomethyl)benzophenone.

- Benchchem. (n.d.). Application Notes and Protocols: Biological Activity of Substituted Benzophenones.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PubMed Central (PMC) - NIH.

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing.

- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). NIH.

- Examples of benzophenone derivatives in the market and their uses. (n.d.).

- ECHEMI. (n.d.). 2,5-DICHLORO-3'-THIOMORPHOLINOMETHYL BENZOPHENONE Formula.

- CymitQuimica. (n.d.). 2,4-dichloro-3′-morpholinomethyl benzophenone.

- Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (n.d.). PubMed Central (PMC) - NIH.

- BLD Pharm. (n.d.). 2,5-Dichloro-3'-thiomorpholinomethyl benzophenone.

- Mode of action of morpholine deriv

- Sigma-Aldrich. (n.d.). 2,5-Dichloro-2'-morpholinomethyl benzophenone.

- A review on pharmacological profile of Morpholine derivatives. (2025, August 10).

- Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development | Request PDF. (n.d.).

- Relevant benzophenone derivatives. The mechanism of this interesting.... (n.d.).

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). PubMed Central (PMC).

- Benzophenone. (n.d.). Wikipedia.

- PubChem. (n.d.). Benzophenone, 2',5-dichloro-2-methylamino-.

- US5210313A - Preparation of 2,5-dichlorobenzophenones. (n.d.).

- Synthesis and antitumor activity of benzophenone compound. (2022). PubMed.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2,4-dichloro-3′-morpholinomethyl benzophenone | CymitQuimica [cymitquimica.com]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,5-Dichloro-3'-morpholinomethyl Benzophenone: A Technical Guide for Drug Discovery Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the prospective biological significance of a specific derivative, 2,5-Dichloro-3'-morpholinomethyl benzophenone. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to build a predictive profile of its therapeutic potential. We will explore the anticipated anticancer and antimicrobial activities, propose putative mechanisms of action, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel benzophenone-based therapeutic agents.

Introduction: The Benzophenone Core and its Significance

Benzophenones are diaryl ketones that serve as the structural foundation for numerous biologically active compounds, both natural and synthetic.[1] The versatility of the benzophenone framework allows for extensive chemical modification, leading to a broad spectrum of pharmacological effects.[2] Key to their activity is the nature and position of substituents on the two phenyl rings. Halogenation, particularly with chlorine, has been shown to enhance the cytotoxic properties of various scaffolds.[3] Similarly, the incorporation of aminomethyl groups, including the morpholino moiety, can confer a range of biological activities and improve pharmacokinetic properties.[4][5]

This guide focuses on the specific molecule, this compound, which combines these key structural features. The dichlorination on one phenyl ring is anticipated to contribute to its cytotoxic potential, while the morpholinomethyl group on the other ring may influence its target engagement and solubility.

Predicted Biological Activities

Based on the analysis of structurally related compounds, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: A Multi-faceted Approach

The presence of the dichlorophenyl moiety suggests a potential for anticancer activity. Studies on related dichlorophenyl derivatives have demonstrated cytotoxicity against various cancer cell lines.[6][7] Furthermore, aminobenzophenone derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[8]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many benzophenone derivatives exert their anticancer effects by interacting with the microtubule system, which is crucial for cell division.[9] Specifically, they can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3'-morpholinomethyl group may play a role in the binding affinity and selectivity for the colchicine site.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Workflow for determining in vitro cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains. [10] Methodology:

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight. Adjust the microbial suspension to a concentration of 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well. Include a positive control (microbes in broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While further empirical studies are essential, the structural features of this compound strongly suggest its potential as a dual anticancer and antimicrobial agent. The dichlorophenyl group is a known contributor to cytotoxicity, and the morpholinomethyl moiety is present in other bioactive benzophenones. The proposed mechanisms of tubulin polymerization inhibition and bacterial membrane disruption provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a clear path for the validation and further characterization of this promising compound. Future research should focus on its in vivo efficacy, toxicity profiling, and optimization of the scaffold to enhance potency and selectivity.

References

-

Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed. (2022). Retrieved January 18, 2026, from [Link]

-

Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities - ResearchGate. (2015). Retrieved January 18, 2026, from [Link]

-

Structures of synthetic and natural benzophenones with anticancer activity - ResearchGate. (2023). Retrieved January 18, 2026, from [Link]

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed. (2002). Retrieved January 18, 2026, from [Link]

-

Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities - ResearchGate. (2023). Retrieved January 18, 2026, from [Link]

-

Synthesis and antitumor activity of benzophenone compound - PubMed. (2022). Retrieved January 18, 2026, from [Link]

-

Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents | Request PDF - ResearchGate. (2003). Retrieved January 18, 2026, from [Link]

-

Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed. (2018). Retrieved January 18, 2026, from [Link]

-

4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and antitumor activity of novel benzophenone derivatives - PubMed. (1997). Retrieved January 18, 2026, from [Link]

-

3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC - NIH. (2021). Retrieved January 18, 2026, from [Link]

-

(PDF) In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - ResearchGate. (2021). Retrieved January 18, 2026, from [Link]

-

Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI. (2021). Retrieved January 18, 2026, from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - NIH. (2022). Retrieved January 18, 2026, from [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC - NIH. (2025). Retrieved January 18, 2026, from [Link]

-

Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - Frontiers. (2020). Retrieved January 18, 2026, from [Link]

-

Examination of a synthetic benzophenone membrane-targeted antibiotic - ResearchGate. (2011). Retrieved January 18, 2026, from [Link]

-

Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed. (1996). Retrieved January 18, 2026, from [Link]

-

Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed. (2016). Retrieved January 18, 2026, from [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC - NIH. (2014). Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,5-Dichloro-3'-morpholinomethyl benzophenone: A Technical Guide to Target Identification and Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the potential therapeutic targets of the novel compound, 2,5-Dichloro-3'-morpholinomethyl benzophenone. By dissecting its constituent chemical scaffolds and employing a multi-pronged approach to target identification, we can systematically uncover its mechanism of action and pave the way for its development as a potential therapeutic agent.

Part 1: Deconstructing the Scaffold: An Insight into its Therapeutic Promise

The structure of this compound is a deliberate amalgamation of two pharmacologically significant moieties: the benzophenone core and the morpholine ring. Understanding the established biological activities of each component provides a logical starting point for hypothesizing its potential therapeutic applications.

The Benzophenone Core: A Privileged Scaffold in Medicinal Chemistry

Benzophenone and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2][3][4] Naturally occurring and synthetic benzophenones have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5] The diaryl ketone motif provides a rigid backbone that can be readily functionalized to modulate activity and selectivity. For instance, certain benzophenone analogs have been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[6][7] The dichlorination pattern on one of the phenyl rings in our compound of interest likely influences its electronic properties and binding interactions, potentially conferring unique target specificity.

The Morpholine Moiety: A Key to Drug-Likeness and Potency

The morpholine ring is considered a "privileged structure" in drug discovery.[8] Its incorporation into small molecules is a well-established strategy to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetics.[8][9][10][11] Beyond its role in improving drug-like properties, the morpholine moiety can also be an integral part of the pharmacophore, directly participating in target binding.[8] It is a common feature in drugs targeting the central nervous system and has been incorporated into numerous anticancer agents, including inhibitors of the PI3K/mTOR signaling pathway.[9][12] The morpholinomethyl substitution at the 3' position of the benzophenone core introduces a basic nitrogen atom, which can engage in crucial hydrogen bonding or ionic interactions with biological targets.

The Hybrid Molecule: Synergistic Potential

The combination of the dichlorinated benzophenone scaffold with the morpholinomethyl group presents an intriguing molecule with the potential for novel pharmacology. The benzophenone core may drive the primary interaction with a target class, while the morpholine moiety could fine-tune this interaction, enhance potency, and improve druggability. This guide will explore methodologies to unravel the specific targets of this hybrid molecule.

Part 2: Hypothesis-Driven and Unbiased Target Identification Strategies

A dual approach, combining hypothesis-driven investigation with unbiased screening, offers the most comprehensive strategy for identifying the therapeutic targets of this compound.

Hypothesis-Driven Approaches: Leveraging Known Pharmacophores

Based on the known activities of benzophenone and morpholine-containing compounds, we can formulate initial hypotheses about potential target classes.

-

Kinase Inhibition: Many small molecule kinase inhibitors feature scaffolds that can occupy the ATP-binding pocket. The benzophenone core could potentially serve this function. A logical first step would be to screen the compound against a broad panel of human kinases to identify any inhibitory activity.

-

GPCR Modulation: The morpholine moiety is present in several CNS-active drugs that target G-protein coupled receptors.[9][10][11] Screening against a panel of GPCRs, particularly those involved in neurological or psychiatric disorders, could reveal potential activity.

-

PI3K/mTOR Pathway Inhibition: Given the prevalence of the morpholine ring in PI3K/mTOR inhibitors, it is plausible that this compound could target this critical cancer-related signaling pathway.[12]

Unbiased Phenotypic Screening: Casting a Wider Net

When the therapeutic target of a novel compound is unknown, a phenotypic screen can be a powerful, unbiased approach to identify its biological activity.[13][14] This involves treating a diverse panel of cells with the compound and observing any changes in phenotype, such as cell death, differentiation, or morphological alterations.

A high-content imaging screen across a panel of cancer cell lines representing different tissue origins would be a robust starting point. This can provide initial clues about the compound's potential anticancer activity and selectivity. Positive hits from the phenotypic screen would then be subjected to target deconvolution methods to identify the underlying molecular target.

Part 3: Methodologies for Target Identification and Validation

Once a biological activity has been established, the next critical step is to identify the direct molecular target(s) of this compound. Both affinity-based and label-free methods can be employed for this purpose.[15][16]

Affinity-Based Target Identification

Affinity-based methods rely on the specific binding interaction between the small molecule and its protein target.[15][16] This typically involves chemically modifying the compound to incorporate a tag for enrichment and subsequent identification of binding partners.

The first step is to synthesize a chemical probe by attaching a linker and a tag (e.g., biotin) to the this compound molecule. It is crucial to choose a position for attachment that does not disrupt the compound's biological activity. A structure-activity relationship (SAR) study with a few analogs can help identify suitable attachment points.

The biotinylated probe is then used to "pull down" its binding partners from a cell lysate.

Caption: Affinity Pulldown Workflow for Target Identification.

Experimental Protocol: Affinity Pulldown Assay

-

Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.

-

Lysate Incubation: Add the clarified cell lysate to the probe-immobilized beads and incubate to allow for binding of the target protein(s).

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry.[15][16]

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context.[16] It is based on the principle that a protein becomes more thermally stable upon ligand binding.

Sources

- 1. scilit.com [scilit.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Screening of 2,5-Dichloro-3'-morpholinomethyl benzophenone

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 2,5-Dichloro-3'-morpholinomethyl benzophenone. As a member of the benzophenone class of compounds, which are known for a wide range of biological activities, a systematic and multi-faceted screening approach is essential to elucidate its therapeutic potential.[1][2] This document outlines a logical, tiered screening cascade designed to identify and characterize the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this molecule. The protocols and methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to the Benzophenone Scaffold: A Privileged Structure in Drug Discovery

The benzophenone framework, consisting of two phenyl rings attached to a central carbonyl group, is a prominent scaffold in medicinal chemistry.[1][2] Naturally occurring and synthetic benzophenone derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The specific biological effects of a benzophenone derivative are largely dictated by the nature and position of substituents on its phenyl rings.[1] The subject of this guide, this compound, possesses a unique substitution pattern, including halogenation and a morpholine moiety, which warrants a thorough investigation of its bioactivity.

A Tiered Approach to In Vitro Screening

A hierarchical screening strategy is proposed to efficiently and cost-effectively evaluate the biological potential of this compound. This approach begins with broad-spectrum assays to identify general bioactivity, followed by more focused secondary and tertiary assays to delineate the mechanism of action.

Caption: A tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening

The initial screening phase is designed to cast a wide net and identify any significant biological activity of the test compound.

Primary Cytotoxicity Screening

Given the known anticancer properties of many benzophenone derivatives, the primary screen will assess the cytotoxic effects of this compound against a panel of human cancer cell lines.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

-

Cell Culture: Human cancer cell lines from various tissue origins (e.g., breast, lung, colon, leukemia) are cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Cells are treated with a single, high concentration of the compound (e.g., 100 µM) and a vehicle control (DMSO).[6]

-

Incubation: The plates are incubated for a standard period, typically 48 or 72 hours.[6]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

Data Interpretation: A significant reduction in absorbance in the compound-treated wells compared to the vehicle control indicates cytotoxic or cytostatic activity.

Broad-Spectrum Antimicrobial Screening

Benzophenone derivatives have also been reported to possess antimicrobial properties.[1][3] Therefore, a primary screen for antibacterial and antifungal activity is warranted.

Experimental Protocol: Agar Disk-Diffusion Assay

The agar disk-diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[7][8]

-

Microbial Culture: Representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

-

Inoculation: A standardized inoculum of each microorganism is spread evenly onto the surface of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound.[7] A vehicle control disk (solvent only) and a positive control disk (a standard antibiotic or antifungal) are also placed on the agar surface.[7][8]

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).[7]

-

Data Acquisition: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.[7]

Data Interpretation: The presence of a zone of inhibition around the compound-impregnated disk indicates antimicrobial activity. The size of the zone is proportional to the potency of the compound.

Tier 2: Secondary Assays

Compounds that demonstrate activity in the primary screens will be advanced to secondary assays for more detailed characterization.

Dose-Response Cytotoxicity Assays and IC50 Determination

For compounds showing significant cytotoxicity, the next step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[5]

Experimental Protocol: This follows the same procedure as the primary MTT assay, but with a range of serial dilutions of the test compound. This allows for the generation of a dose-response curve.

Data Analysis and Presentation:

The percentage of cell viability is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 12.8 |

| HCT116 | Colon Carcinoma | 8.1 |

| K562 | Chronic Myelogenous Leukemia | 2.5 |

Minimum Inhibitory Concentration (MIC) Determination

For compounds exhibiting antimicrobial activity, the minimum inhibitory concentration (MIC) will be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9]

Experimental Protocol: Broth Microdilution Assay

-

Compound Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate broth medium.[9]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Broad-Panel Enzyme Inhibition Screening

Enzyme inhibition is a common mechanism of action for many drugs.[10][11] A broad-panel enzyme inhibition screen can provide valuable insights into the potential molecular targets of this compound.

Experimental Protocol:

A variety of commercially available enzyme inhibition assay kits can be utilized to screen the compound against a panel of clinically relevant enzymes, such as kinases, proteases, and phosphatases. These assays are typically performed in a high-throughput format and measure the effect of the compound on the enzyme's ability to convert a substrate to a product.[11][12]

Tier 3: Mechanistic Studies

For promising lead compounds, further studies are necessary to elucidate their mechanism of action.

Cell Cycle Analysis

If a compound exhibits significant cytotoxic activity, it is important to determine its effect on the cell cycle.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Cancer cells are treated with the IC50 concentration of the compound for 24 hours.[5]

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.[5]

-

Staining: Cells are treated with RNase A and stained with propidium iodide, a fluorescent dye that binds to DNA.[5]

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]

Data Interpretation: An accumulation of cells in a particular phase of the cell cycle suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide assay can be performed.

Experimental Protocol: Annexin V/PI Staining and Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Mechanism of Enzyme Inhibition Studies

For compounds that show significant inhibition of a specific enzyme, further studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14]

Experimental Protocol:

Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition.[14]

Conclusion

The in vitro screening cascade outlined in this guide provides a robust and systematic approach to characterizing the biological activity of this compound. By employing a tiered strategy of primary screening, secondary assays, and mechanistic studies, researchers can efficiently identify and validate the therapeutic potential of this novel compound. The data generated from these studies will be crucial for making informed decisions regarding the further development of this molecule as a potential drug candidate.

References

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).

- What is an Inhibition Assay? - Blog - Biobide. (n.d.).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.).

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025).

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005).

- Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024).

- A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2025).

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Publishing. (2023).

- functional in vitro assays for drug discovery - YouTube. (2023).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.).

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).

- Synthesis and antitumor activity of benzophenone compound - PubMed. (2022).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. blog.biobide.com [blog.biobide.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. youtube.com [youtube.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Hypothesis on the Mechanism of Action of 2,5-Dichloro-3'-morpholinomethyl benzophenone: A Framework for Preclinical Investigation

An In-Depth Technical Guide

Executive Summary

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide introduces 2,5-Dichloro-3'-morpholinomethyl benzophenone (DCMP) , a novel derivative designed through the strategic hybridization of three key pharmacophores: a rigid benzophenone core, activity-enhancing dichlorination, and a solubilizing, target-engaging morpholinomethyl group. Due to the novelty of this compound, no direct mechanistic studies are currently available.

This document puts forth a primary hypothesis: DCMP functions as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This hypothesis is built upon structure-activity relationship (SAR) data from analogous compounds where halogenation enhances potency and amine-containing side chains confer anti-inflammatory properties, specifically the inhibition of TNF-α and IL-6.[1][2]

We provide a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis. The protocols herein are presented as a self-validating system, enabling researchers to systematically assess DCMP's cellular activity, elucidate its molecular mechanism, and identify its direct binding targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzophenone derivatives.

Introduction to the Molecular Architecture of DCMP

The therapeutic potential of a small molecule is encoded in its structure. The architecture of this compound is a deliberate convergence of functional motifs, each contributing to a hypothesized pharmacological profile.

The Benzophenone Core: A Versatile Scaffold

The diaryl ketone core of benzophenone is a common motif in both natural and synthetic bioactive molecules.[2][4] Its rigid structure provides a stable platform for the precise spatial orientation of functional groups, allowing for optimized interactions with biological targets. Derivatives of this scaffold have demonstrated efficacy in a multitude of disease models, establishing it as a foundational element in drug discovery.[5][6]

Strategic Substitutions: Dichloro and Morpholinomethyl Groups

The biological activity of the benzophenone core is significantly modulated by its substituents. Our analysis of DCMP focuses on two key modifications:

-

2,5-Dichlorination: The addition of halogen atoms, particularly chlorine, to the benzophenone ring is a well-established strategy for enhancing biological potency.[1] This is often attributed to the formation of halogen bonds with target proteins and alterations in the molecule's electronic properties, which can improve binding affinity and cellular uptake.[1]

-

3'-Morpholinomethyl Moiety: The morpholine ring is a versatile heterocycle frequently incorporated into drug candidates to improve pharmacokinetic properties such as aqueous solubility. Furthermore, amine-containing side chains on benzophenones have been directly linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[2] The basic nitrogen of the morpholine ring is a prime candidate for forming salt bridges or hydrogen bonds with acidic residues (e.g., Aspartate, Glutamate) in an enzyme's active site, serving as a critical anchor point for molecular recognition.

Physicochemical Properties of DCMP

While experimental data for DCMP is not available, we can extrapolate properties from the structurally similar compound, 2,5-Dichloro-3'-thiomorpholinomethyl benzophenone.[7] These estimated properties are crucial for designing relevant biological assays.

| Property | Estimated Value | Rationale for Importance |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~350.24 g/mol | Influences diffusion rates and membrane permeability. |

| XLogP3 | ~4.5 | Predicts lipophilicity; crucial for cell membrane penetration. |

| Hydrogen Bond Acceptors | 3 | Indicates potential for interaction with biological targets. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding entropy. |

The Central Hypothesis: DCMP as a Targeted Inhibitor of the NF-κB Signaling Pathway

Based on the SAR analysis of its constituent parts, we hypothesize that DCMP exerts its biological effects primarily through the targeted inhibition of the NF-κB signaling pathway. This pathway is a master regulator of inflammation, immunity, and cellular proliferation, making it a high-value target for therapeutic intervention.

Hypothesis Statement: this compound selectively inhibits the canonical NF-κB signaling cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory and pro-proliferative genes.

Rationale for the Hypothesis

-

Anti-Inflammatory Precedent: Benzophenone derivatives with amine side chains are known to inhibit TNF-α and IL-6, two key cytokines whose expression is directly controlled by NF-κB.[2]

-

Structural Analogy to Kinase Inhibitors: The overall structure of DCMP resembles that of many known kinase inhibitors, which often feature a heterocyclic ring system. The IκB kinase (IKK) complex is the central gatekeeper of the canonical NF-κB pathway, making it a plausible direct target for DCMP.

-

Anticancer Potential: Chronic inflammation driven by NF-κB is a major contributor to cancer development and progression. The reported anticancer effects of many benzophenones may be mediated, at least in part, through the suppression of this pathway.[6]

Visualization: Hypothesized Mechanism of Action

The following diagram illustrates the proposed point of intervention for DCMP within the canonical NF-κB pathway.

Caption: Hypothesized action of DCMP targeting the IKK complex to prevent IκBα phosphorylation.

A Phased Experimental Workflow for Hypothesis Validation

To systematically investigate the proposed mechanism of action, we present a logical, three-phase experimental plan. This workflow is designed to move from broad cellular effects to specific molecular interactions.

Workflow Overview

Caption: A three-phase workflow for validating the mechanism of action of DCMP.

Phase 1: Cellular Activity Screening Protocols

Objective: To establish the cytotoxic and anti-inflammatory potency of DCMP in relevant cell models.

Protocol 3.2.1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Causality: This assay is critical to determine the therapeutic window of the compound. A potent anti-inflammatory agent is only useful if it does not indiscriminately kill cells at its effective concentration. This protocol follows established methods for assessing cell metabolic activity as an indicator of viability.[1]

-

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 2x serial dilution of DCMP in DMSO, then dilute further in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Treat cells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration.

-

Protocol 3.2.2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

-

Causality: This assay provides a direct measure of anti-inflammatory activity. Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the NF-κB pathway. Inhibition of NO production is a strong indicator of interference with this cascade.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 2 x 10⁵ cells/well and allow to adhere overnight.

-

Compound Pre-treatment: Treat cells with non-toxic concentrations of DCMP (determined from Protocol 3.2.1) for 2 hours.

-

Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

NO Measurement: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

IC₅₀ Determination: Calculate the IC₅₀ for NO inhibition and compare it to the cytotoxic IC₅₀. A significant separation between these values (a high therapeutic index) is a desirable outcome.

-

Phase 2: Molecular Mechanism Elucidation Protocols

Objective: To confirm that DCMP's activity is mediated by the NF-κB pathway and to identify potential upstream targets.

Protocol 3.3.1: NF-κB Luciferase Reporter Assay

-

Causality: This is a direct functional readout of NF-κB transcriptional activity. A reduction in luciferase signal in the presence of DCMP provides strong evidence for pathway inhibition.

-

Methodology:

-

Transfection: Transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, treat the cells with DCMP for 2 hours, followed by stimulation with TNF-α (20 ng/mL) for 6 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.

-

Protocol 3.3.2: Western Blot Analysis of NF-κB Pathway Proteins

-

Causality: This technique allows for the visualization of specific molecular events. By measuring the phosphorylation status of key proteins (IκBα and p65), we can pinpoint where in the cascade the compound is acting.

-

Methodology:

-

Cell Treatment: Treat RAW 264.7 cells with DCMP for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH or β-Actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

-

Analysis: A potent inhibitor should show a dose-dependent decrease in the phospho-IκBα/total IκBα ratio.

-

Phase 3: Direct Target Identification Protocol

Objective: To identify the direct molecular binding partner(s) of DCMP.

Protocol 3.4.1: Affinity Chromatography-Mass Spectrometry

-

Causality: This is an unbiased approach to discover the direct physical target of a drug. By immobilizing the compound and passing cell lysate over it, only proteins that physically bind will be retained and can subsequently be identified.

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of DCMP with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Immobilization: Covalently attach the DCMP probe to the beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., RAW 264.7).

-

Affinity Pulldown: Incubate the cell lysate with the DCMP-conjugated beads. As a control, incubate lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.

-

Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify them. Proteins that are significantly enriched in the DCMP-bead pulldown compared to the control are considered potential direct targets.

-

Data Interpretation and Go/No-Go Decisions

The success of a preclinical campaign relies on rigorous data interpretation and clear decision points.

| Expected Outcome | Interpretation | Go/No-Go Decision |

| IC₅₀ (NO) << IC₅₀ (MTT) | The compound exhibits specific anti-inflammatory activity at non-toxic concentrations. | GO: Proceed to Phase 2. |

| IC₅₀ (NO) ≈ IC₅₀ (MTT) | The observed activity is likely due to general cytotoxicity. | NO-GO: Re-evaluate the compound or synthesize new analogs. |

| Dose-dependent inhibition in Luciferase Assay and decreased p-IκBα in Western Blot | Strong evidence confirming the mechanism of action involves inhibition of the NF-κB pathway upstream of IκBα degradation. | GO: Proceed to Phase 3 for target identification. |

| No significant inhibition in NF-κB assays despite cellular activity | The hypothesis is incorrect. The compound acts via a different mechanism. | PIVOT: Analyze data from a broad kinase screen or other pathway-focused assays. |

| Identification of IKKβ as a top hit in Mass Spectrometry | The direct target is identified, confirming the central hypothesis at the molecular level. | GO: Proceed to in vivo efficacy studies. |

Conclusion

This compound is a rationally designed molecule with significant therapeutic potential, predicated on a strong mechanistic hypothesis. The proposed inhibition of the NF-κB pathway positions DCMP as a promising candidate for development as an anti-inflammatory or anticancer agent. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for validating this hypothesis, from cellular activity to direct target identification. By adhering to this logical progression and its embedded self-validation checks, research teams can efficiently and confidently evaluate the promise of this novel chemical entity.

References

-

Al-Masoudi, N. A., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PubMed Central. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]

-

Khanum, S. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. ResearchGate. Available at: [Link]

-

Belluti, F., et al. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. PubMed. Available at: [Link]

-

Le, H. D., et al. (2024). Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. PubMed. Available at: [Link]

-

Kadasi, S. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. Available at: [Link]

-

Liu, X., et al. (2015). Structural diversity and bioactivities of natural benzophenones. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of the compounds 1–24. ResearchGate. Available at: [Link]

-

Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. Available at: [Link]

- Google Patents. (1993). US5210313A - Preparation of 2,5-dichlorobenzophenones. Google Patents.

-

Zhou, B., et al. (2022). Synthesis and antitumor activity of benzophenone compound. PubMed. Available at: [Link]

Sources